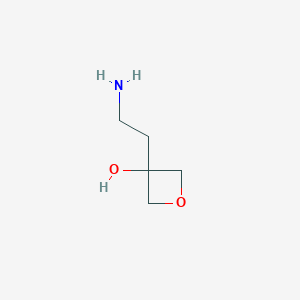
3-(2-Aminoethyl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 .
Synthesis Analysis
The synthesis of oxetan-3-ol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)oxetan-3-ol consists of an oxetane ring with an aminoethyl group attached . The compound’s structure is characterized by its molecular formula, C5H11NO2 .Chemical Reactions Analysis
Oxetan-3-ol can be prepared efficiently from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This reaction is of interest in organic synthesis due to the versatility of terminal epoxides .Physical And Chemical Properties Analysis
3-(2-Aminoethyl)oxetan-3-ol has a predicted boiling point of 236.1±15.0 °C and a predicted density of 1.187±0.06 g/cm3 . Its pKa is predicted to be 13.46±0.20 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-(2-Aminoethyl)oxetan-3-ol is a type of oxetane, which has received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Bioisosteres in Drug Discovery
The compound can be used as a bioisostere in drug discovery. Bioisosteres are used to replace problematic functionality in medicinal chemistry. The goal is often to maintain target activity and binding kinetics, while simultaneously improving aspects of physicochemical properties and/or improving toxicological profiles .
Replacement for Benzophenone
3,3-Diaryloxetanes, a type of oxetane, are of particular interest as a benzophenone replacement . This application remains largely unexplored, but with recent synthetic advances in accessing this motif, the effects of 3,3-diaryloxetanes on the physicochemical properties of ‘drug-like’ molecules have been studied .
Drug Synthesis
3-(2-Aminoethyl)oxetan-3-ol is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug synthesis.
Polymerization Reactions
The compound can also be used in polymerization reactions. Its unique structure and properties can contribute to the formation of polymers with specific characteristics.
Surface Modification
Another potential application of 3-(2-Aminoethyl)oxetan-3-ol is in surface modification. The compound can be used to alter the properties of a surface, such as its hydrophobicity or hydrophilicity, its chemical reactivity, or its physical properties.
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Direcciones Futuras
Oxetanes, including 3-(2-Aminoethyl)oxetan-3-ol, are frequently utilized to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . As such, the enthusiasm toward its utility in drug discovery is expected to grow exponentially once one of them gains FDA approval .
Propiedades
IUPAC Name |
3-(2-aminoethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKHRFVWQGSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2637500.png)
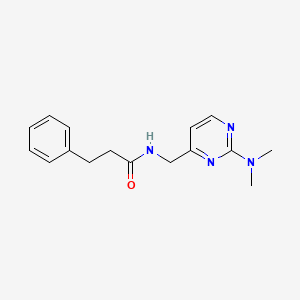
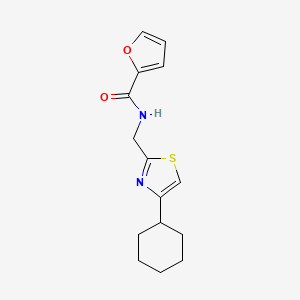
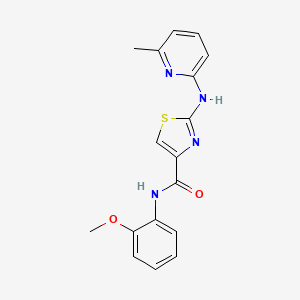
![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)

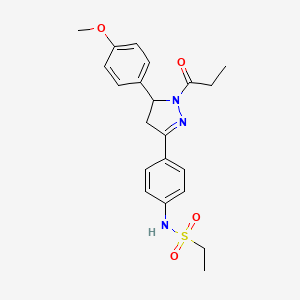
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
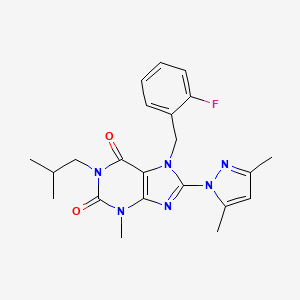
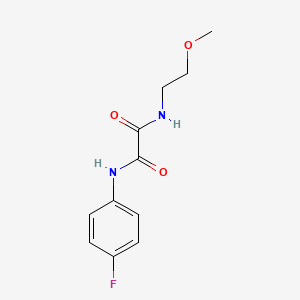
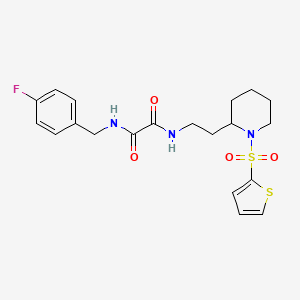
![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)
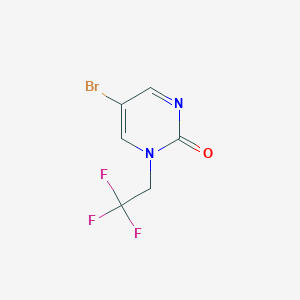
![ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate](/img/structure/B2637522.png)